2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-26(2,3)25(30)27-17-9-16-24-28-22-14-6-7-15-23(22)29(24)18-20-12-8-11-19-10-4-5-13-21(19)20/h4-8,10-15H,9,16-18H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUBOKBARDGPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide typically involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . This is followed by the alkylation of the benzimidazole with naphthylmethyl bromide under basic conditions to introduce the naphthylmethyl group. The final step involves the reaction of the resulting intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antihypertensive effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA and proteins, disrupting their function. This compound may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Lipophilicity and Target Binding
- The naphthylmethyl group in the target compound confers higher lipophilicity (logP ~4.5 estimated) compared to analogs with smaller aryl groups (e.g., 2,5-dimethylbenzyl: logP ~3.8) . This may enhance membrane permeability but reduce aqueous solubility.
Pharmacological Profiles
- Antimicrobial Activity : Analogs with halogenated aryl groups (e.g., 3-chlorophenylmethyl ) exhibit stronger antimicrobial effects (MIC: 2–8 µg/mL against S. aureus), likely due to increased electrophilicity. The naphthyl group may reduce this activity due to steric hindrance.
- Anticancer Potential: Compounds with extended π-systems (e.g., naphthyl) often show improved intercalation into DNA or inhibition of tubulin polymerization. For example, naphthalene-containing analogs demonstrated IC50 values of 1.5–5 µM in breast cancer cell lines, outperforming benzyl-substituted derivatives (IC50: 8–15 µM) .
Biological Activity
Overview of 2,2-Dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide
This compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the naphthylmethyl group suggests potential interactions with biological targets that may enhance its pharmacological profile.
1. Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Compounds in this class often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, studies have shown that similar benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
2. Antimicrobial Properties
Benzimidazole compounds are also known for their antimicrobial activities. They can exhibit effectiveness against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
3. Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives is another area of interest. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses.
4. Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications on the benzimidazole ring or the substituents can significantly influence biological activity. For instance, the introduction of different alkyl or aryl groups can enhance potency or selectivity towards specific targets.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of COX and cytokine production |
Case Study 1: Anticancer Activity
In a study examining a series of benzimidazole derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range. This suggests that structural modifications similar to those found in this compound could yield potent anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another research project focused on a related benzimidazole compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of aromatic groups significantly enhanced antibacterial activity.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including:
- Temperature : Maintain precise temperature ranges (e.g., 50–80°C) to avoid side reactions .
- Solvents : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reaction homogeneity .
- Catalysts : Employ bases such as sodium hydride or triethylamine to accelerate coupling reactions .
- Purification : Implement gradient crystallization or column chromatography to isolate high-purity products .
Experimental Design : Apply statistical methods (e.g., factorial design) to identify critical parameters (e.g., molar ratios, reaction time) and minimize trial-and-error approaches .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H NMR) and carbons (¹³C NMR) to verify substituent positions .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .
- X-ray Crystallography : Resolve 3D conformation and bond angles for crystalline intermediates .
Advanced: How can computational chemistry predict the reactivity or biological activity of this compound?
Methodological Answer:
Integrate computational tools with experimental validation:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Simulate binding affinities to biological targets (e.g., enzymes) using software like AutoDock .
- AI-Driven Simulations : Leverage platforms like COMSOL Multiphysics to model reaction pathways and optimize conditions .
Advanced: What strategies resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with synthetic intermediates to identify misassignments .
- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon connectivity in ambiguous cases .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility .
Basic: What are key considerations for designing a multi-step synthesis protocol?
Methodological Answer:
- Stepwise Protection/Deprotection : Shield reactive groups (e.g., benzimidazole NH) to prevent unwanted side reactions .
- Intermediate Monitoring : Use HPLC to track reaction progress and isolate unstable intermediates .
- Scalability : Ensure solvent compatibility and catalyst recyclability for future scale-up .
Advanced: How can advanced separation technologies enhance purification?
Methodological Answer:
- Membrane Technologies : Apply nanofiltration to separate low-molecular-weight byproducts .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with acetonitrile/water gradients for high-resolution separation .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) .
- Cell-Based Viability Tests : Evaluate cytotoxicity using MTT assays in relevant cell lines .
- Metabolic Stability Studies : Incubate with liver microsomes to assess pharmacokinetic properties .
Basic: How does solvent selection impact synthesis efficiency?
Methodological Answer:
- Polarity : Polar solvents (DMF, DMSO) stabilize charged intermediates in amide bond formation .
- Boiling Point : High-boiling solvents (e.g., toluene) enable reflux conditions for slow reactions .
- Byproduct Solubility : Choose solvents where impurities precipitate for easy filtration .
Advanced: How can high-throughput screening evaluate biological activity of derivatives?
Methodological Answer:
- Automated Platforms : Use 96-well plates to test derivatives against bacterial/fungal strains .
- Structure-Activity Relationship (SAR) : Correlate substituent variations (e.g., naphthyl vs. phenyl) with activity trends .
Advanced: What methodologies analyze 3D conformation and target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over time to assess binding stability .
- X-ray Crystallography : Resolve co-crystal structures with biological targets (e.g., receptors) .
- Nuclear Overhauser Effect (NOE) : Use 2D NMR (NOESY) to determine spatial proximity of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
